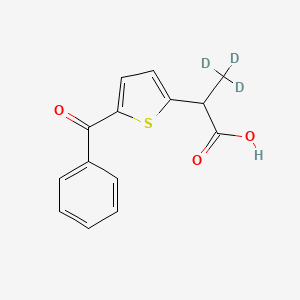

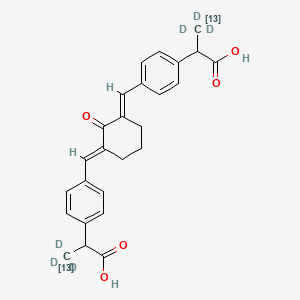

Tiaprofenic acid D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

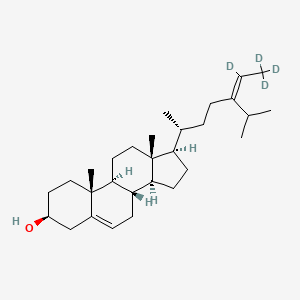

Tiaprofenic acid D3 is a deuterium-labeled version of Tiaprofenic acid, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in the treatment of rheumatic diseases . This compound is part of the arylpropionic acid (profen) group of NSAIDs and is known for its potent analgesic and anti-inflammatory properties .

Méthodes De Préparation

The synthesis of Tiaprofenic acid involves several steps, starting from thiophene. One method includes the following steps :

Acylation of thiophene: Thiophene reacts with propionic anhydride to form 2-propionyl thiophene.

Bromination: The 2-propionyl thiophene is then brominated to obtain an alpha bromo compound.

Reflux with ethylene glycol: The bromo compound is refluxed with ethylene glycol to form a bromo-ketal product.

Rearrangement: The bromo-ketal product undergoes rearrangement in the presence of cuprous oxide as a catalyst.

Friedel-Crafts reaction: The rearranged product reacts with benzoyl chloride in a Friedel-Crafts acylation.

Hydrolysis and acidification: The final step involves hydrolysis and acidification to yield Tiaprofenic acid.

This method is noted for its stable reaction conditions, high yield, and ease of purification, making it suitable for industrial production .

Analyse Des Réactions Chimiques

Tiaprofenic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Halogenation and other substitution reactions can modify the thiophene ring.

Common reagents used in these reactions include bromine for bromination, ethylene glycol for ketal formation, and cuprous oxide as a catalyst for rearrangement . The major products formed from these reactions include bromo-ketal intermediates and the final Tiaprofenic acid product .

Applications De Recherche Scientifique

Tiaprofenic acid D3 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Pharmacokinetic studies: Due to its deuterium labeling, this compound is used in pharmacokinetic studies to track the drug’s absorption, distribution, metabolism, and excretion.

Rheumatic disease research: It is used to study the treatment of rheumatic diseases and to develop new therapeutic strategies.

Bioanalytical method validation: Tiaprofenic acid is a critical component in bioequivalence studies, necessitating precise and accurate quantification within complex biological matrices.

Mécanisme D'action

Tiaprofenic acid exerts its effects by inhibiting the production of prostaglandins, which are chemicals produced by the body in response to injury or disease . This inhibition is achieved by blocking the enzyme cyclooxygenase (COX), specifically COX-1 and COX-2 . By reducing the production of prostaglandins, Tiaprofenic acid helps to alleviate pain, swelling, and inflammation .

Comparaison Avec Des Composés Similaires

Tiaprofenic acid is similar to other NSAIDs in the arylpropionic acid group, such as ibuprofen and naproxen . it is unique in its specific chemical structure, which includes a thiophene ring, distinguishing it from other NSAIDs that typically have a benzene ring . This structural difference contributes to its distinct pharmacological properties and therapeutic applications .

Similar compounds include:

Ibuprofen: Another arylpropionic acid NSAID used for pain and inflammation.

Naproxen: Known for its long-lasting effects in treating pain and inflammation.

Ketoprofen: Used for its potent anti-inflammatory and analgesic effects.

Tiaprofenic acid’s unique structure and properties make it a valuable compound in both clinical and research settings.

Propriétés

Formule moléculaire |

C14H12O3S |

|---|---|

Poids moléculaire |

263.33 g/mol |

Nom IUPAC |

2-(5-benzoylthiophen-2-yl)-3,3,3-trideuteriopropanoic acid |

InChI |

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/i1D3 |

Clé InChI |

GUHPRPJDBZHYCJ-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |

SMILES canonique |

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

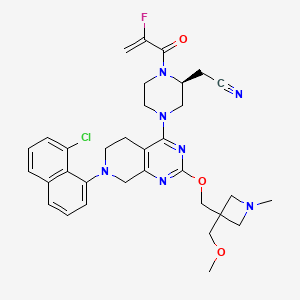

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)